molecular formula C14H26N2O2 B1522533 tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate CAS No. 895541-77-2

tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate

Cat. No. B1522533
CAS RN: 895541-77-2
M. Wt: 254.37 g/mol
InChI Key: JDZKAHGAGPZHFJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate, also known as CBP-4, is a synthetic compound with a wide variety of applications in the scientific research field. It has been used in a variety of laboratory experiments, including biochemical and physiological studies, as well as in drug development. CBP-4 is a versatile compound that has been found to have a number of advantages and limitations.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Analogues and Derivatives : The compound is used as an intermediate in the synthesis of analogues of bioactive compounds. For example, it serves as a key intermediate in synthesizing carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004). Similarly, it is involved in creating spirocyclopropanated analogues of insecticides (Brackmann et al., 2005).
  • Intermediate in Drug Manufacturing : The compound serves as an intermediate in the manufacture of specific inhibitors, such as a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Chemistry and Properties

  • Characterization and Conformation Studies : Studies focusing on the chemical characterization and conformational properties of related tert-butyl carbazates and carbamates are conducted, which offer insights into their behavior and potential applications (Shanthi et al., 2020).
  • Metalation and Alkylation Research : Research on tert-butyl carbamate derivatives explores their ability to undergo metalation and reaction with electrophiles, which is significant in the field of organosilicon chemistry (Sieburth et al., 1996).

Application in Synthesis Processes

  • Synthesis of Biologically Active Compounds : The compound is used in the synthesis of various biologically active compounds, including those with potential anticancer properties (Zhang et al., 2018).
  • Innovation in Organic Synthesis : Novel synthetic routes involving tert-butyl carbamate derivatives are continually developed, demonstrating the compound's versatility and importance in organic synthesis (Leroux et al., 2006).

properties

IUPAC Name

tert-butyl N-(cyclopropylmethyl)-N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(10-11-4-5-11)12-6-8-15-9-7-12/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZKAHGAGPZHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

895541-77-2
Record name tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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